Antiflammin 3 Sequence (MQMNKVLDS) Differs from Antiflammin-1 and Antiflammin-2 at Key Positions Affecting Bioactivity
Antiflammin 3 possesses a distinct primary sequence compared to the more widely studied Antiflammin-1 and Antiflammin-2 [1]. While all three are nonapeptides, AF-3 features an Asparagine (N) at position 4 and an Aspartic acid (D) at position 8, whereas AF-1 has Lysine (K) at position 4 and AF-2 has Histidine (H) at position 1 and Leucine (L) at position 8 [1]. Such substitutions can influence peptide secondary structure, solubility, and interaction with biological targets [2].
| Evidence Dimension | Amino acid sequence comparison |
|---|---|
| Target Compound Data | MQMNKVLDS |
| Comparator Or Baseline | Antiflammin-1: MQMKKVLDS; Antiflammin-2: HDMNKVLDL |
| Quantified Difference | Position 4: Asn (AF-3) vs. Lys (AF-1) vs. Asn (AF-2); Position 8: Asp (AF-3) vs. Asp (AF-1) vs. Leu (AF-2) |
| Conditions | Primary sequence alignment |
Why This Matters
Sequence differences are a primary determinant of peptide bioactivity and stability; using the correct sequence is essential for experimental reproducibility.
- [1] Miele, L. A., & Mukherjee, A. B. (1989). New anti-inflammatory agents. Australian Patent No. AU-B-28127/89. IP Australia. View Source
- [2] Zouki, C., Ouellet, S., & Filep, J. G. (2000). The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells. The FASEB Journal, 14(3), 572-580. View Source
